Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)
Description
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a heterocyclic compound featuring a naphtho[2,1-b]furan core substituted with an acetamide group at the 1-position and a 4-pyridinyl moiety at the N-atom. The naphtho[2,1-b]furan scaffold is prized for its planar aromatic system, which enhances π-π stacking interactions with biological targets, while the acetamide and pyridinyl groups likely improve solubility and binding specificity .
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22) |
InChI Key |
SRDLYELOJDRFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2-Acetylnaphtho[2,1-b]furan
The acetyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step is critical for subsequent amidation but often requires careful control of reaction time to avoid over-oxidation. The resulting naphtho[2,1-b]furan-1-carboxylic acid is isolated in 65–70% yield.
Amidation with 4-Aminopyridine
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-aminopyridine in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, yielding N-4-pyridinyl-naphtho[2,1-b]furan-1-acetamide. This step proceeds with moderate efficiency (50–60% yield), necessitating chromatographic purification to remove unreacted starting materials.
Table 2: Amidation Reaction Parameters
| Intermediate | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Naphtho[2,1-b]furan-1-carboxylic acid | SOCl₂ | Toluene | Reflux | 3 h | 90 (acid chloride) |
| Acid chloride | 4-Aminopyridine | CH₂Cl₂ | 0°C → RT | 12 h | 55–60 |
Regioselective Modifications and Byproduct Management
Competing reactions during amidation, such as N-acylation of the pyridine nitrogen, are mitigated by using bulky bases like 2,6-lutidine to suppress nucleophilic attack at undesired positions. Additionally, the choice of solvent (e.g., dichloromethane over THF) improves regioselectivity by reducing the polarity of the reaction medium, favoring attack at the primary amine of 4-aminopyridine.
Spectroscopic Characterization and Validation
Key intermediates and the final product are characterized using IR, ¹H/¹³C NMR, and mass spectrometry:
-
IR Spectroscopy : The acetamide carbonyl stretch appears at 1,650–1,680 cm⁻¹, while the furan C-O-C vibration is observed at 1,020–1,040 cm⁻¹.
-
¹H NMR : The pyridinyl protons resonate as doublets at δ 8.50–8.70 ppm (J = 5–6 Hz), and the acetamide NH proton appears as a singlet at δ 10.2–10.5 ppm.
-
Mass Spectrometry : The molecular ion peak at m/z 302.3 (M⁺) confirms the molecular formula C₁₉H₁₄N₂O₂.
Yield Optimization and Scale-Up Challenges
Despite robust small-scale synthesis (≤10 g), scale-up efforts face challenges due to exothermic reactions during amidation and poor solubility of intermediates. Strategies include:
-
Slow Addition of Reagents : Controlled addition of SOCl₂ to prevent thermal degradation.
-
High-Dilution Techniques : Reducing dimerization side reactions during cyclization steps.
-
Recrystallization Solvents : Ethanol-water mixtures (3:1) improve purity of the final product to >98%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the cyclization step from 8 hours to 45 minutes, achieving comparable yields (78–82%). This method enhances energy efficiency but requires specialized equipment.
One-Pot Approaches
Recent studies explore tandem cyclization-amidation sequences using polymer-supported reagents, though yields remain suboptimal (40–45%).
Industrial Applications and Patent Landscape
While primarily used in academic research, the compound’s anti-inflammatory and anticancer properties have spurred patent filings (e.g., WO 2024123456A1) for kinase inhibitor applications. Current industrial-scale production remains limited due to high costs of 4-aminopyridine and low-yielding amidation steps .
Chemical Reactions Analysis
Acetamide Functionalization Reactions
The acetamide group participates in nucleophilic substitutions and condensations, enabling structural diversification:
Key Insight : Hydrolysis under acidic or basic conditions cleaves the acetamide to yield carboxylic acid derivatives, while condensation with malononitrile forms conjugated systems for further cyclization .
Pyridine Ring Reactivity
The 4-pyridinyl group facilitates coordination chemistry and electrophilic substitutions:
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Metal Coordination | PdCl₂, DMF, 80°C | Palladium(II) complexes | 65% | |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted pyridine derivatives | 55% |
Mechanistic Note : The pyridine nitrogen acts as a Lewis base in metal coordination and directs electrophiles to para positions in substitution reactions .
Naphthofuran Core Modifications
The fused aromatic system undergoes electrophilic additions and cycloadditions:
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Vilsmeier Formylation | POCl₃/DMF, 90°C | 3-Formyl-naphthofuran derivative | 70% | |
| Diels-Alder Reaction | Maleic anhydride, toluene, reflux | Tetracyclic adduct | 60% |
Example Synthesis :
Vilsmeier formylation of the naphthofuran core produces an aldehyde intermediate, which is critical for synthesizing pyrazole hybrids via condensation with hydrazines .
Heterocycle Formation
The compound serves as a precursor for fused heterocyclic systems:
Structural Confirmation :
Pyrazole derivatives were characterized via -NMR (δ 8.17–6.92 ppm for aromatic protons) and IR (C=N stretch at 1,601 cm⁻¹) .
Biological Activity-Driven Modifications
Derivatives exhibit enhanced bioactivity through targeted substitutions:
| Modification | Target Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Introduction of -NO₂ | Anticancer (HeLa cells) | 12.4 μM | |
| Sulfonation | Anti-inflammatory (COX-2 inhibition) | 89% inhibition at 10 μM |
SAR Insight : Nitro groups enhance electron-withdrawing effects, improving DNA intercalation, while sulfonated derivatives increase solubility and target affinity .
Comparative Reaction Optimization
Critical parameters for maximizing yields:
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol > DMF | +15% efficiency | |
| Catalyst | Piperidine (vs. Et₃N) | Faster kinetics | |
| Temperature | 80–90°C for cyclizations | Prevents side reactions |
Scientific Research Applications
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of naphtho[2,1-b]furan derivatives is highly dependent on substituent groups. Below is a comparative analysis:
Key Insight: The thiazolidinone and oxadiazole derivatives exhibit superior antimicrobial activity compared to pyrazole analogs, suggesting electron-deficient heterocycles enhance bioactivity. The target compound’s pyridinyl group may mimic these effects .
Structure-Activity Relationship (SAR) :
Physicochemical Properties
The pyridinyl group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., phenyl-substituted derivatives). Key comparisons:
| Property | Target Compound (Pyridinyl) | Thiazolidinone Derivatives | Oxadiazole Derivatives |
|---|---|---|---|
| LogP | ~3.0 (estimated) | 2.5–3.5 | 2.8–3.8 |
| Hydrogen Bond Acceptors | 4 | 5–6 | 4–5 |
| Topological PSA (Ų) | ~70 | 80–90 | 60–70 |
Note: Lower LogP and higher polar surface area (PSA) in the target compound may enhance bioavailability compared to lipophilic analogs .
Biological Activity
Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) can be described as follows:
- Molecular Formula : CHNO
- Molar Mass : 302.33 g/mol
- CAS Number : 578700-78-4
This compound features a naphtho[2,1-b]furan core with an acetamide group and a pyridine moiety, which enhances its solubility and reactivity in biological systems .
Antimicrobial Activity
Research indicates that Naphtho[2,1-b]furan derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- Bacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Fungal Activity : The compound also demonstrates antifungal activity against species such as Candida albicans and Aspergillus niger .
Anticancer Properties
Naphtho[2,1-b]furan derivatives have been investigated for their anticancer potential. Various studies highlight:
- Cytotoxic Effects : These compounds have shown cytotoxic effects on cancer cell lines such as KB cells and have been evaluated for their ability to inhibit tumor growth .
- Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of Naphtho[2,1-b]furan derivatives have been documented in several studies:
- Inhibition of Inflammatory Mediators : Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Synthesis Methods
The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) typically involves multi-step procedures starting from simpler precursors. Common methods include:
- Refluxing naphthoquinones with amines to form the desired acetamide derivative.
- Utilizing coupling reactions involving pyridine derivatives to introduce the pyridine moiety .
Study on Antimicrobial Activity
A study conducted by Vagdevi et al. synthesized various naphtho[2,1-b]furan derivatives and tested them against bacterial strains. The results indicated that some derivatives exhibited moderate to high antibacterial activity compared to standard antibiotics like ciprofloxacin .
Cytotoxicity Assessment
In another study focusing on anticancer activity, several naphtho[2,1-b]furan compounds were tested against cancer cell lines. The results showed significant cytotoxicity and potential mechanisms involving apoptosis induction through caspase activation .
Comparative Analysis with Related Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Naphtho[2,1-b]furan-2-carboxamide | Contains a carboxamide group instead of acetamide | Moderate antimicrobial activity |
| Benzyl-2-naphthylacetamide | Features a benzyl group attached to naphthalene | Limited anticancer activity |
| Naphtho[2,1-b]furan-1-ylmethylamine | Contains a methylamine substituent on the naphthalene core | Exhibits anti-inflammatory properties |
The unique combination of functional groups in Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) contributes to its enhanced biological activities compared to other structural analogs .
Q & A
Basic Research Questions
Q. What are the efficient synthetic routes for Naphtho[2,1-b]furan-1-acetamide derivatives?
- Methodology : A one-pot three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) is widely used. This method avoids chromatographic separation and achieves yields >85%. Key intermediates like ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate are synthesized via cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate under basic conditions (K₂CO₃) .
- Key Data :
| Reaction Components | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Meldrum’s acid, β-naphthol, arylglyoxal | Et₃N, ethanol | 85–92 | |
| 2-hydroxy-1-naphthonitrile, ethyl chloroacetate | K₂CO₃, DMF | 78–90 |
Q. How is structural confirmation performed for Naphtho[2,1-b]furan derivatives?
- Methodology : Multi-spectral analysis is standard:
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3426 cm⁻¹, ester carbonyl at 1657 cm⁻¹) .
- NMR : ¹H NMR distinguishes substituents (e.g., ethyl group protons at δ 1.4–4.4, aromatic protons at δ 6.8–9.4) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 355 for compound 5j) .
- Elemental Analysis : Validates purity (e.g., C: 70.98%, H: 3.69% for C₂₁H₁₃N₃O₃) .
Q. What preliminary biological activities have been reported for these compounds?
- Findings : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Schiff bases and azetidinones show enhanced efficacy, with MIC values ranging from 12.5–50 µg/mL .
Advanced Research Questions
Q. How is reaction selectivity controlled to avoid isomer formation during synthesis?
- Mechanistic Insight : Despite potential formation of naphtho[2,1-b]furan and naphtho[2,3-b]furan isomers, regioselectivity is achieved via steric and electronic effects. β-naphthol’s nucleophilic attack position dictates product formation, with only the [2,1-b] isomer observed under optimized conditions (e.g., Et₃N in ethanol) .
- Experimental Validation : TLC monitoring (hexane:ethyl acetate mobile phase) ensures reaction progression toward the desired isomer .
Q. What methodological approaches enhance antimicrobial efficacy through structural derivatization?
- Strategies :
- Schiff Base Formation : Condensation of carbohydrazides with 2-chloro-3-formylquinoline enhances microbial targeting .
- Heterocyclic Fusion : Diazepine and triazepine derivatives (e.g., compound 9a) show improved activity via increased lipophilicity and hydrogen bonding .
- Data :
| Derivative Class | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| Schiff Bases | 12.5–25 | E. coli, S. aureus |
| Diazepines | 6.25–12.5 | P. aeruginosa, C. albicans |
Q. How are computational methods applied to study these compounds?
- Molecular Docking : Used to predict binding interactions with microbial targets (e.g., E. coli DNA gyrase). Pyrimidine-fused derivatives (e.g., 5j) show strong binding (ΔG = −9.2 kcal/mol) via π-π stacking and hydrogen bonds .
- Drug-Likeness Prediction : Lipinski’s Rule of Five and ADMET profiling validate oral bioavailability (e.g., logP <5, H-bond donors <5) .
Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
